



Fostriecin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fostriecin	
Cat. No.:	B15560244	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a natural product isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2] By targeting these key serine/threonine phosphatases, **Fostriecin** disrupts cellular signaling pathways that are critical for cell cycle progression and survival, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3][4] These characteristics make **Fostriecin** a valuable tool for cancer research and a potential candidate for therapeutic development.

This document provides detailed application notes and experimental protocols for the use of **Fostriecin** in cancer cell line studies, intended to guide researchers in their investigation of its anti-cancer properties.

Mechanism of Action

Fostriecin exerts its primary anti-tumor effects through the potent and selective inhibition of the catalytic subunits of PP2A and PP4.[1][2] This inhibition leads to the hyperphosphorylation of numerous downstream protein substrates, disrupting the normal regulation of key cellular processes. The primary consequence of **Fostriecin** treatment in cancer cells is the abrogation of the G2/M checkpoint, forcing cells to enter mitosis prematurely, which ultimately triggers apoptotic cell death.[5][6]



Quantitative Data Summary

The inhibitory and cytotoxic potency of **Fostriecin** is summarized in the tables below. Table 1 details the half-maximal inhibitory concentrations (IC50) against key enzyme targets, while Table 2 presents the growth inhibitory (GI50) values across a panel of human cancer cell lines from the National Cancer Institute (NCI-60) screen.

Table 1: Fostriecin Enzyme Inhibition

Target Enzyme	IC50	
Protein Phosphatase 2A (PP2A)	1.4 - 3.2 nM[1]	
Protein Phosphatase 4 (PP4)	~3 nM	
Protein Phosphatase 1 (PP1)	4 μM - 131 μM[1]	
Topoisomerase II	40 μΜ	

Table 2: Fostriecin Cytotoxicity (GI50) in NCI-60 Human Cancer Cell Lines



Cancer Type	Cell Line	GI50 (μM)
Leukemia	CCRF-CEM	0.038
HL-60(TB)	0.045	
K-562	0.051	-
MOLT-4	0.035	
RPMI-8226	0.042	
SR	0.034	
Non-Small Cell Lung Cancer	A549/ATCC	0.061
EKVX	0.039	
HOP-62	0.048	
HOP-92	0.055	_
NCI-H226	0.052	_
NCI-H23	0.058	_
NCI-H322M	0.049	_
NCI-H460	0.044	_
NCI-H522	0.072	_
Colon Cancer	COLO 205	0.053
HCC-2998	0.068	
HCT-116	0.051	-
HCT-15	0.065	-
HT29	0.075	-
KM12	0.057	-
SW-620	0.054	-
CNS Cancer	SF-268	0.059



SF-295	0.063	
SF-539	0.056	-
SNB-19	0.069	-
SNB-75	0.071	-
U251	0.062	-
Melanoma	LOX IMVI	0.050
MALME-3M	0.064	
M14	0.047	_
SK-MEL-2	0.058	_
SK-MEL-28	0.073	
SK-MEL-5	0.066	_
UACC-257	0.055	
UACC-62	0.049	_
Ovarian Cancer	IGROV1	0.046
OVCAR-3	0.053	
OVCAR-4	0.049	
OVCAR-5	0.057	_
OVCAR-8	0.048	
NCI/ADR-RES	0.081	_
SK-OV-3	0.070	_
Renal Cancer	786-0	0.060
A498	0.077	
ACHN	0.063	_
CAKI-1	0.068	_
		_



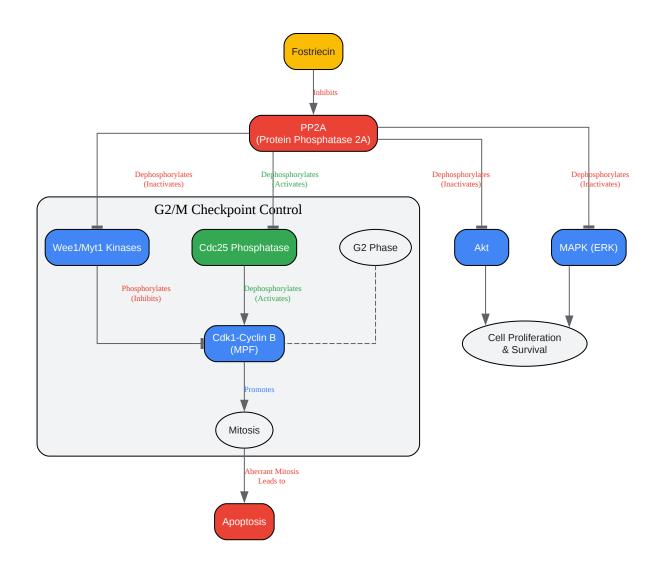
-		<u>-</u>
RXF 393	0.052	_
SN12C	0.061	
TK-10	0.054	
UO-31	0.067	
Prostate Cancer	PC-3	0.074
DU-145	0.080	
Breast Cancer	MCF7	0.069
MDA-MB-231/ATCC	0.062	
HS 578T	0.078	
BT-549	0.059	-
T-47D	0.065	-
MDA-MB-468	0.056	-

Data obtained from the NCI Developmental Therapeutics Program database (NSC: 339638). GI50 is the concentration of **Fostriecin** required to inhibit the growth of treated cells by 50% relative to untreated controls.

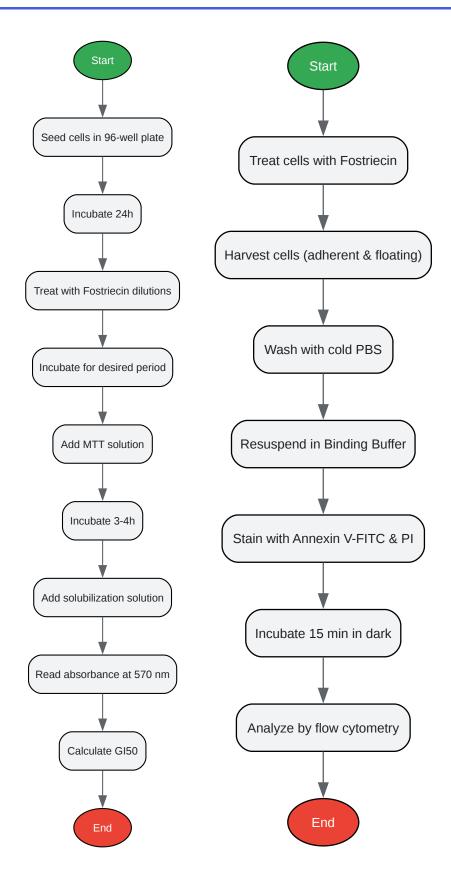
Signaling Pathways Affected by Fostriecin

Fostriecin's inhibition of PP2A disrupts the delicate balance of phosphorylation required for proper cell cycle control, primarily impacting the G2/M transition. The simplified pathway below illustrates the key molecular events downstream of **Fostriecin** treatment.

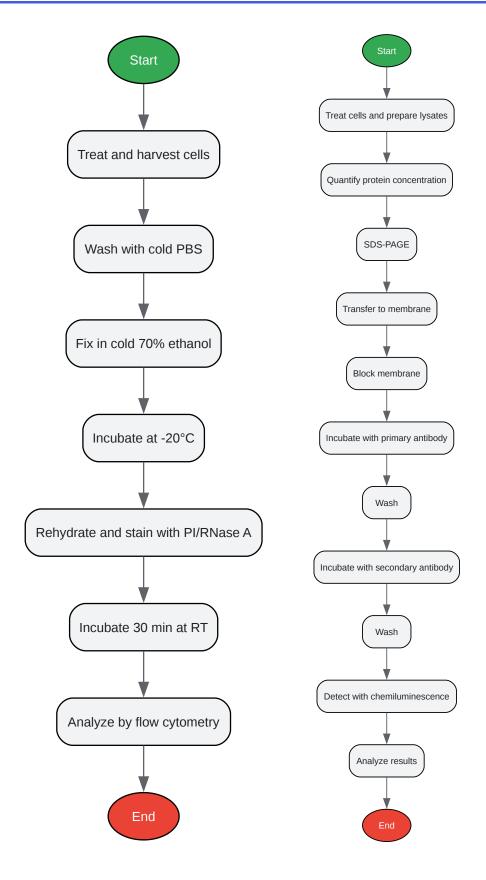












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Developmental Therapeutics Program (DTP) NCI [dctd.cancer.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CellMiner Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]
- 4. DTP Bulk Data for Download NCI [dctd.cancer.gov]
- 5. Developmental Therapeutics Carbone Cancer Center UW–Madison [cancer.wisc.edu]
- 6. Developmental Therapeutics Research Program | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- To cite this document: BenchChem. [Fostriecin in Cancer Cell Line Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560244#using-fostriecin-in-cancer-cell-line-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com